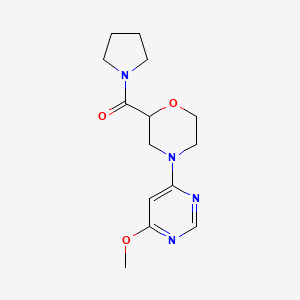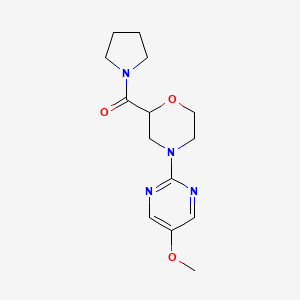![molecular formula C14H22N4O2S2 B6471887 4-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine CAS No. 2640964-07-2](/img/structure/B6471887.png)
4-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine is an organic compound that falls under the category of heterocyclic compounds. These structures are significant in medicinal and industrial chemistry due to their diverse biological activities and chemical properties.
Synthetic Routes and Reaction Conditions
The synthesis typically begins with the preparation of the methoxymethyl-1,2,4-thiadiazole intermediate.
This intermediate reacts with 3-carbonyl-piperidine under specific conditions to form the desired compound.
The reaction conditions often involve solvents like dichloromethane or ethanol, and catalysts such as potassium carbonate or sodium hydroxide.
Standard lab procedures, including heating under reflux, are common to facilitate the reactions.
Industrial Production Methods
Scale-up involves optimizing these reactions for industrial batch reactors.
The processes are tailored for high yield and purity, often requiring advanced purification techniques like crystallization or chromatography.
Types of Reactions
Oxidation: : This compound can undergo oxidation, often using reagents like hydrogen peroxide.
Reduction: : Reduction reactions might involve hydrogen gas in the presence of a palladium catalyst.
Substitution: : Nucleophilic substitution can occur at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, in aqueous or acidic media.
Reduction: : Hydrogen gas and palladium on carbon.
Substitution: : Sodium methoxide or other nucleophiles.
Major Products
From oxidation, sulfoxides or sulfones.
Reduction usually yields amine derivatives.
Substitution reactions result in various substituted thiomorpholine derivatives.
Chemistry
Acts as a building block for synthesizing more complex molecules.
Used in the study of reaction mechanisms and catalytic processes.
Biology
Investigated for its potential as a pharmacophore.
Used in the study of enzyme inhibition and receptor binding.
Medicine
Explored for its therapeutic potential in treating various conditions.
Shows promise in drug development due to its unique structure.
Industry
Employed in material science for developing new polymers and coatings.
Utilized in the production of specialized agrochemicals.
Mechanism of Action
The compound's effects are largely mediated by its ability to interact with biological macromolecules.
Targets include various enzymes and receptors, where it can act as an inhibitor or modulator.
Pathways often involve binding to active sites and altering the function of target proteins.
Unique Aspects
The combination of the thiadiazole and thiomorpholine moieties in this compound provides unique chemical properties.
The presence of the methoxymethyl group offers a distinct profile compared to other similar structures.
Similar Compounds
Piperidine derivatives: : Often show similar reactivity but lack the thiadiazole ring.
Thiomorpholine derivatives: : Share the morpholine ring but differ in the attached functional groups.
Thiadiazole compounds: : Exhibit similar biological activities but with variations in their side chains and substituents.
Properties
IUPAC Name |
[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S2/c1-20-10-12-15-14(22-16-12)18-4-2-3-11(9-18)13(19)17-5-7-21-8-6-17/h11H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQMYSNEKFKMPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NSC(=N1)N2CCCC(C2)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(4-chlorophenyl)piperazin-1-yl]-1-cyclopropyl-1,2-dihydropyrazin-2-one](/img/structure/B6471833.png)
![1-cyclopropanecarbonyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6471838.png)
![5-bromo-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B6471841.png)
![N-[1-(4-cyanopyridin-3-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471843.png)
![N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6471854.png)
![4-[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471883.png)
![3-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6471886.png)
![3-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6471888.png)
![5-chloro-6-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6471893.png)
![3-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6471899.png)
![3-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6471905.png)
![5-chloro-6-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6471913.png)
